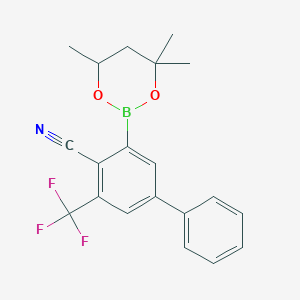
N-alpha-t-Butyloxycarbonyl-L-3-iodo-tyrosine acetate (Boc-L-Tyr(3-I)-OH.AcOH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-t-Butyloxycarbonyl-L-3-iodo-tyrosine acetate is a synthetic amino acid derivative characterized by the presence of an iodine atom on the third position of the tyrosine ring and a t-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This compound is commonly used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of L-tyrosine with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 3-position.
The Boc group is introduced by reacting the iodinated tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).
The final step involves the acetylation of the amino group using acetic anhydride to form the acetate derivative.
Industrial Production Methods:
Industrial production typically involves large-scale reactions using reactors equipped with temperature and pH control to ensure consistent product quality.
Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The iodination step involves the oxidation of tyrosine.
Acetylation: The final acetylation step is a nucleophilic acyl substitution.
Common Reagents and Conditions:
Iodine and an oxidizing agent (e.g., hydrogen peroxide) for iodination.
Di-tert-butyl dicarbonate (Boc2O) and triethylamine (Et3N) for Boc protection.
Acetic anhydride for acetylation.
Major Products Formed:
Iodinated tyrosine intermediate.
Boc-protected tyrosine intermediate.
Final N-alpha-t-Butyloxycarbonyl-L-3-iodo-tyrosine acetate product.
Chemistry:
Used as a building block in peptide synthesis.
Employed in the study of protein structure and function.
Biology:
Utilized in the labeling of proteins and peptides for imaging studies.
Applied in the development of radiolabeled compounds for biological assays.
Medicine:
Investigated for its potential use in drug design and development.
Explored for its role in targeted therapies and diagnostic imaging.
Industry:
Used in the production of pharmaceuticals and biologically active compounds.
Employed in the synthesis of complex organic molecules.
Mécanisme D'action
The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group during peptide chain elongation, and the iodine atom can be used for subsequent chemical modifications or labeling. The molecular targets and pathways involved depend on the specific application, such as protein labeling or drug development.
Comparaison Avec Des Composés Similaires
N-alpha-t-Butyloxycarbonyl-L-tyrosine (Boc-L-Tyr-OH)
N-alpha-t-Butyloxycarbonyl-L-3-iodo-tyrosine (Boc-L-Tyr(3-I)-OH)
N-alpha-t-Butyloxycarbonyl-L-3-bromo-tyrosine (Boc-L-Tyr(3-Br)-OH)
Propriétés
IUPAC Name |
acetic acid;(2S)-3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO5.C2H4O2/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-2(3)4/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);1H3,(H,3,4)/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJOESKKVKTGR-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)




![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)





![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)
